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Abstract

Ruzinurad (also known as SHR4640) is a novel, selective uric acid transporter 1 (URAT1)
inhibitor currently under development for the management of hyperuricemia and gout. By
potently and selectively blocking URAT1 in the renal proximal tubules, Ruzinurad inhibits the
reabsorption of uric acid, thereby increasing its urinary excretion and lowering serum uric acid
(sUA) levels. Clinical trials have demonstrated Ruzinurad's efficacy in significantly reducing
sUA, both as a monotherapy and in combination with xanthine oxidase inhibitors such as
febuxostat. This technical guide provides a comprehensive overview of the pharmacological
profile of Ruzinurad, detailing its mechanism of action, in vitro and clinical pharmacology,
pharmacokinetics, and safety profile, based on currently available data.

Mechanism of Action

Ruzinurad is a highly selective inhibitor of the solute carrier family 22 member 12 (SLC22A12)
protein, commonly known as urate transporter 1 (URAT1).[1][2][3][4] URAT1 is a key
transporter located on the apical membrane of renal proximal tubular cells, responsible for the
majority of uric acid reabsorption from the glomerular filtrate back into the bloodstream.

By selectively binding to and inhibiting URAT1, Ruzinurad effectively blocks this reabsorption
pathway. This leads to an increase in the fractional excretion of uric acid in the urine, which in
turn results in a dose-dependent reduction of sUA levels in the systemic circulation.[1][5] This
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targeted action addresses the underlying cause of hyperuricemia in the majority of gout
patients, which is under-excretion of uric acid.[4]
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Caption: Mechanism of Action of Ruzinurad

In Vitro Pharmacology

The in vitro activity of Ruzinurad has been characterized through assays assessing its
inhibitory effect on URAT1.

Parameter Value Assay System Reference

Non-isotopic uric acid

uptake assay in

IC50 0.13 pM hURAT1-stably [1]
expressed HEK293
cells
Pharmacokinetics

The pharmacokinetic profile of Ruzinurad has been evaluated in Phase 1 clinical trials
involving healthy volunteers and patients with hyperuricemia.

Absorption and Food Effect

In a Phase 1, open-label, randomized, two-period crossover study in 14 healthy male
volunteers, the effect of a high-fat, high-calorie meal on the pharmacokinetics of a single 10 mg
oral dose of Ruzinurad was assessed.[2]

Geometric Mean

Parameter Fasted Fed ]

Ratio (90% ClI)
Cmax (ng/mL) - - 0.866 (0.799 - 0.939)
AUCO-t (ngh/mL) - - 0.983 (0.923 - 1.048)
AUCO- (ngh/mL) - - 0.985 (0.925 - 1.049)

T " Delayed under fasted
max
conditions
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Note: Specific Cmax and AUC values for fasted and fed states were not provided in the

abstract.

The results indicate that food has a minimal effect on the overall exposure (AUC) of
Ruzinurad, with a slight decrease in the peak concentration (Cmax).[2] Therefore, Ruzinurad

can be administered with or without food.[2]

Drug-Drug Interactions

A single-center, open-label, randomized study evaluated the drug-drug interaction between
Ruzinurad (10 mg daily) and the xanthine oxidase inhibitor febuxostat (80 mg daily) in patients
with primary hyperuricemia.[6][7]

. Ruzinurad + Geometric Mean

Parameter Ruzinurad Alone .

Febuxostat Ratio (90% ClI)
Ruzinurad Cmax - - 0.910 (0.839 - 0.988)
Ruzinurad AUCO-1 - - 0.929 (0.893 - 0.966)

Febuxostat + Geometric Mean
Parameter Febuxostat Alone . .

Ruzinurad Ratio (90% ClI)
Febuxostat Cmax - - 1.284 (1.016 - 1.621)
Febuxostat AUCO-T - - 0.984 (0.876 - 1.106)

Note: Specific Cmax and AUC values were not provided in the abstract.

The co-administration of febuxostat had no clinically relevant effect on the pharmacokinetic
parameters of Ruzinurad.[6][7] While there was a slight increase in the Cmax of febuxostat
when co-administered with Ruzinurad, the overall exposure (AUC) remained unchanged,
suggesting no significant pharmacokinetic interaction.[6][7]

Clinical Efficacy and Pharmacodynamics

The efficacy of Ruzinurad in lowering sUA has been demonstrated in Phase 2 and Phase 3

clinical trials.
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Phase 2 Monotherapy Study

A randomized, double-blind, dose-ranging Phase 2 study evaluated the efficacy and safety of
Ruzinurad (2.5 mg, 5 mg, and 10 mg once daily) compared to placebo and benzbromarone
(50 mg) in Chinese subjects with hyperuricemia over 5 weeks.[8]

% of Patients Achieving Mean % Reduction in sUA

Treatment Grou
s sUA <360 pmol/L at Week 5 at Week 5

Ruzinurad 10 mg 72.5% 46.8%
Ruzinurad 5 mg 32.5% 32.7%
Benzbromarone 50 mg 61.5% 41.8%
Placebo 0% 5.9%

Ruzinurad at 5 mg and 10 mg doses demonstrated a statistically significant and dose-
dependent reduction in SUA levels compared to placebo.[8]

Phase 2 Combination Therapy with Febuxostat
(NCT05513976)

A 12-week, multicenter, randomized, double-blind, placebo-controlled Phase 2 study assessed
the efficacy and safety of Ruzinurad (5 mg and 10 mg) as an add-on therapy to febuxostat in
patients with primary gout and hyperuricemia who had an inadequate response to febuxostat
alone.[1][3][9][10]
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% of Patients % of Patients
Achieving sUA Achieving sUA Mean % Change in
Treatment Group .
<360 pmoliL at <300 pmoliL at sUA from Baseline
Week 12 Week 12
Ruzinurad 10 mg +
56.9% (OR: 8.7) 43.1% (OR: 7.2) -37.7%
Febuxostat
Ruzinurad 5 mg +
53.1% (OR: 7.1) 38.8% -30.1%
Febuxostat
Placebo + Febuxostat  13.7% 9.8% -8.7%

The addition of both 5 mg and 10 mg of Ruzinurad to febuxostat resulted in a significantly
higher proportion of patients achieving target sUA levels compared to febuxostat alone.[3][9]

Phase 3 Monotherapy Study (NCT04956432)

A Phase 3, multicenter, randomized, double-blind, active-controlled study evaluated the efficacy
and safety of Ruzinurad monotherapy compared to allopurinol in subjects with gout.[11][12]
[13] While the full study results are yet to be published, it has been reported that Ruzinurad
demonstrated a superior sUA lowering effect compared to allopurinol, with a well-tolerated

safety profile.[13]

Safety and Tolerability

Across the clinical trials, Ruzinurad has been generally well-tolerated.[1][2][6][8]

In the Phase 2 combination study with febuxostat, treatment-emergent adverse events (TEAES)
were mostly mild to moderate in severity.[3]

Adverse Event Ruzinurad 10 mg+  Ruzinurad 5 mg + Placebo +
Category Febuxostat Febuxostat Febuxostat
Any TEAE 74.5% 87.8% 80.4%

Gout Flares 39.2% 49.0% 45.1%
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No TEAEs led to treatment discontinuation or death in this study.[1]

Experimental Protocols
In Vitro URAT1 Inhibition Assay (Non-isotopic Uric Acid
Uptake)

This protocol describes a method for assessing the in vitro URAT1 transport activity using a
non-isotopic uric acid uptake assay in hURAT1-stably expressed HEK293 cells.
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4 URAT1 Inhibition Assay Workflow )
Cell Preparation:
Seed URAT1-HEK293 and HEK293 cells in 24-well plates. Workflow for URAT1 Inhibition Assay
Grow to ~80% confluency.
Y
Pre-treatment:
Incubate URAT1-HEK293 cells with various concentrations of Ruzinurad for 30 minutes.
Y
Uric Acid Uptake:
Incubate all cells with 750 uM uric acid buffer for 30 minutes.
Y
Washing:
Wash cells with cold PBS buffer to remove extracellular uric acid.
Y
Cell Lysis & Measurement:
Collect cells and measure intracellular uric acid levels.
Y
Data Analysis:
Subtract background uptake (HEK293 cells).
Calculate % inhibition and determine IC50 value.
- J

Click to download full resoluti

Caption: Workflow for URAT1 Inhibition Assay

on via product page
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Detailed Steps:

o Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human URAT1
(hURAT1-HEK?293) and parental HEK293 cells (for background control) are cultured in
appropriate media.

o Cell Plating: Cells are seeded into 24-well plates at a density of approximately 2.5 x 105
cells per well and grown until they reach about 80% confluence.

e Compound Pre-incubation: The hURAT1-HEK293 cells are pre-treated with various
concentrations of Ruzinurad for 30 minutes.

» Uric Acid Uptake: Both hURAT1-HEK293 and parental HEK293 cells are then incubated with
a 750 uM uric acid buffer (dissolved in Krebs-Ringer buffer, pH 8.0) for 30 minutes to allow
for uric acid uptake.

o Washing: After incubation, the cells are washed with cold phosphate-buffered saline (PBS) to
remove any extracellular uric acid.

o Measurement: The cells are collected, and the intracellular uric acid concentration is
measured using a suitable method (e.g., colorimetric or LC-MS/MS). The intracellular uric
acid level is normalized to the protein content of the cell lysate.

o Data Analysis: The uric acid uptake in the parental HEK293 cells is subtracted from that in
the hURAT1-HEK?293 cells to determine the specific URAT1-mediated transport. The
percentage of inhibition at each concentration of Ruzinurad is calculated, and the 1C50
value is determined by fitting the data to a dose-response curve.

Phase 2 Combination Therapy Clinical Trial
(NCT05513976)

This protocol outlines the design of the Phase 2 study of Ruzinurad in combination with
febuxostat.
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NCT05513976 Trial Design

Enrollment:
- Gout adults
- Fasting sUA 2390 pmol/L
- On stable febuxostat (40, 60, or 80 mg/day) for 26 weeks

'

Randomization (1:1:1)

'

Design of the Phase 2 Combination Therapy Trial

Group 2:

Group 1: p Group 3:
Ruzinurad 10 mg + Febuxostat Ruzinurad 5 mg + Febuxostat Placebo + Febuxostat

Treatment Period:
12 weeks, once daily oral administration.
Ruzinurad up-titrated from 1 mg/day.

Primary Endpoint:
Proportion of patients with SUA <360 umol/L at Week 12

Click to download full resolution via product page

Caption: Design of the Phase 2 Combination Therapy Trial
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o Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled, phase
2 study.[1]

o Participants: 151 adult patients with gout and fasting sUA >390 pumol/L despite being on a
stable dose of febuxostat (40, 60, or 80 mg/day) for at least 6 weeks.[1]

« Intervention: Patients were randomly assigned in a 1:1:1 ratio to one of three treatment

arms:
o Ruzinurad 10 mg + Febuxostat
o Ruzinurad 5 mg + Febuxostat
o Placebo + Febuxostat

e Dosing: All study medications were administered orally once daily for 12 weeks. Ruzinurad
was initiated at a low dose of 1 mg/day and gradually up-titrated to the target dose. The
febuxostat dose remained the same as at screening.[1]

e Primary Endpoint: The proportion of patients achieving a sUA level of <360 umol/L at Week
12.[1]

Conclusion

Ruzinurad is a potent and selective URAT1 inhibitor that has demonstrated significant efficacy
in lowering serum uric acid levels in patients with hyperuricemia and gout. Its pharmacological
profile supports its development as both a monotherapy and as an add-on therapy for patients
who do not achieve target SUA levels with xanthine oxidase inhibitors alone. The clinical data to
date indicate a favorable safety and tolerability profile. The completion of the Phase 3 program
and subsequent regulatory submissions will further elucidate the role of Ruzinurad in the
management of hyperuricemia and gout.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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